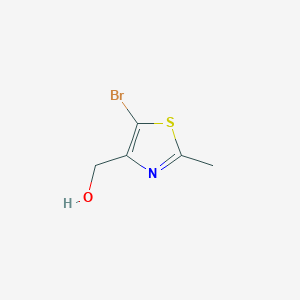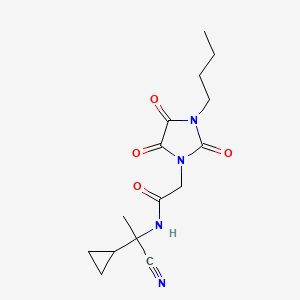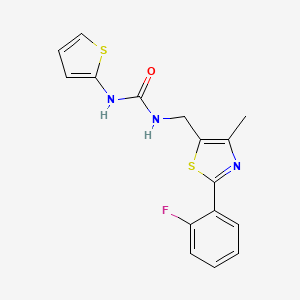
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a thiazole ring, a fluorophenyl group, and a thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with methyl iodide to introduce the methyl group at the 4-position of the thiazole ring. The final step involves the reaction of this intermediate with thiophene-2-carbonyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to improve efficiency.
化学反应分析
Types of Reactions
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole or thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
作用机制
The mechanism of action of 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole and thiophene rings can facilitate binding to these targets through π-π interactions, hydrogen bonding, and hydrophobic interactions. The fluorophenyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-((2-(2-Bromophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea: Similar structure but with a bromine atom instead of fluorine.
1-((2-(2-Methylphenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea can significantly influence its chemical and biological properties. Fluorine is known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its analogs with different substituents.
属性
IUPAC Name |
1-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS2/c1-10-13(9-18-16(21)20-14-7-4-8-22-14)23-15(19-10)11-5-2-3-6-12(11)17/h2-8H,9H2,1H3,(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHUFAVXWKFFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE](/img/structure/B2435956.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2435958.png)
![N-(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE](/img/structure/B2435959.png)
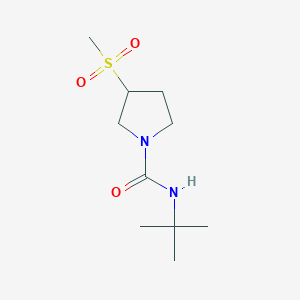
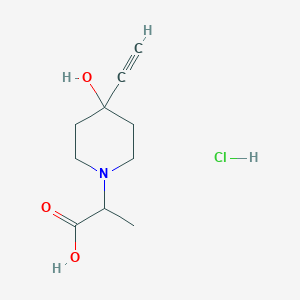
![3-{[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2435967.png)
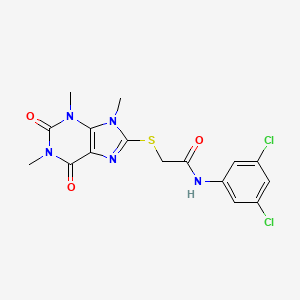
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide](/img/structure/B2435969.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pent-4-enamide](/img/structure/B2435970.png)
![Racemic-(1R,2S)-Ethyl 2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylate](/img/structure/B2435971.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2435973.png)
